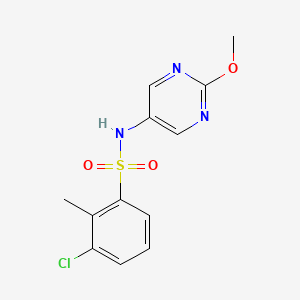

![molecular formula C12H12ClF3N2O3 B2867751 Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate CAS No. 251097-80-0](/img/structure/B2867751.png)

Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) group . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The optimal structure of the pyridine group was 5-CF3 .Molecular Structure Analysis

The molecular structure of this compound contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the exchange of chlorine and fluorine atoms and the assembly of pyridine from a trifluoromethyl-containing building block . Functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Synthesis and Applications in Organic Chemistry : A study by Khlebnikov et al. (2018) describes a method for preparing trifluoromethyl-substituted aminopyrroles, which are useful in organic synthesis. This process involves hydrogenation and methylation/hydrazinolysis steps to form alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, which are valuable intermediates in organic chemistry (Khlebnikov et al., 2018).

Photoreactions in Chemistry : Research by Kurauchi et al. (1986) discusses the photoaddition reactions of pyrrolinium compounds, leading to the formation of various pyrrolidine adducts. This illustrates the compound's role in photochemistry and potential applications in synthesis (Kurauchi et al., 1986).

Structural Analysis in Chemistry : Irvine et al. (2008) utilized NMR analysis for structural verification of related chlorinated pyridine derivatives. This demonstrates the compound's relevance in analytical chemistry, particularly in structure elucidation of chlorinated organic compounds (Irvine et al., 2008).

Hydrogen-Bonding Studies : Dega-Szafran et al. (2020) studied the hydrogen-bonding aggregation of N-methylpyrrolidine betaine with p-hydroxybenzoic acid. This research highlights the compound's role in understanding hydrogen bonding and molecular interactions (Dega-Szafran et al., 2020).

Antibacterial Applications : A study by Egawa et al. (1984) synthesized pyridonecarboxylic acids, including compounds structurally related to methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate, for their antibacterial activity. This indicates potential applications in the development of new antibacterial agents (Egawa et al., 1984).

Catalysis in Organic Synthesis : Talsi et al. (2017) described the use of chiral Mn‐aminopyridine complexes, which are closely related to the compound , for catalyzing benzylic C−H oxidation. This demonstrates its utility in catalytic processes and organic synthesis (Talsi et al., 2017).

Safety and Hazards

Future Directions

The demand for TFMP derivatives, including this compound, has been increasing steadily in the last 30 years . With the increasing evolution of pesticide resistance, compounds like this are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . It’s expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential for bacterial cell viability and virulence .

Mode of Action

It’s hypothesized that the compound may interact with its targets, possibly pptases, leading to inhibition of these enzymes . This inhibition could disrupt essential biochemical processes within the bacterial cell, leading to a halt in bacterial proliferation .

Biochemical Pathways

The compound’s interaction with PPTases could affect several biochemical pathways. PPTases are involved in a post-translational modification that is essential for bacterial cell viability and virulence . Therefore, inhibition of PPTases could disrupt these pathways, leading to a decrease in bacterial growth and virulence .

Result of Action

The result of the compound’s action would likely be a decrease in bacterial growth and virulence due to the inhibition of PPTases . This could potentially make the compound effective as an antibacterial agent.

properties

IUPAC Name |

methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3N2O3/c1-21-11(20)9-3-7(19)5-18(9)10-8(13)2-6(4-17-10)12(14,15)16/h2,4,7,9,19H,3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSYYQVWIYDOBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2867672.png)

![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2867677.png)

![3-Chloro-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867679.png)

![N-([2,2'-bifuran]-5-ylmethyl)pivalamide](/img/structure/B2867681.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2867682.png)

![1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2867685.png)

![2-[(5Z)-5-[(6-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2867691.png)